N,N-Dichloro-L-glutamic acid
Description
Structure
3D Structure
Properties
CAS No. |
59384-09-7 |
|---|---|
Molecular Formula |
C5H7Cl2NO4 |
Molecular Weight |
216.02 g/mol |
IUPAC Name |
(2S)-2-(dichloroamino)pentanedioic acid |
InChI |
InChI=1S/C5H7Cl2NO4/c6-8(7)3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)/t3-/m0/s1 |
InChI Key |
BGSIMHQANBXUHD-VKHMYHEASA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N(Cl)Cl |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for N,n Dichloro L Glutamic Acid
Direct N-Chlorination Approaches to Amino Acids
Direct N-chlorination focuses on the reaction of a suitable chlorinating agent with the α-amino group of the amino acid. The formation of N,N-dichloro derivatives, as opposed to N-monochloro derivatives, is a key objective. nih.gov
The formation of N,N-dichloroamino acids is contingent upon the choice of reagent and, critically, the reaction conditions, such as the molar ratio of the chlorinating agent to the amino acid. curtin.edu.au Hypochlorous acid (HOCl) or aqueous chlorine are common reagents for this transformation. core.ac.uk The reaction proceeds in a stepwise manner, first forming the N-monochloroamino acid, which can then be further chlorinated to the N,N-dichloroamino acid. nih.gov
Achieving geminal N,N-dichlorination requires a sufficient excess of the chlorinating agent. curtin.edu.au Studies on various amino acids, such as valine, indicate that the rate of the first chlorination (to form the N-monochloro derivative) is significantly faster than the second chlorination step. nih.gov The pH of the reaction medium is another critical parameter, influencing the reactivity of both the amino acid and the chlorinating species. core.ac.uk
Table 1: Reagents and Conditions for N-Chlorination of Amino Acids
| Reagent | Key Reaction Conditions | Product Type | Research Context |
|---|---|---|---|
| Hypochlorous Acid (HOCl) / Chlorine (Cl₂) | Excess molar ratio of chlorine to amino acid (Cl:AA > 1) | N-Monochloroamino acids, N,N-Dichloroamino acids | General studies on chlorination of various amino acids like valine, lysine (B10760008), and tyrosine. nih.govcurtin.edu.au |
| Sodium Hypochlorite (B82951) (NaOCl) | pH control is crucial; reaction stoichiometry determines product | N-Chloro derivatives | Investigation of amino acid reactivity in chlorinated water. csusb.edu |
| N-Chlorosuccinimide (NCS) | Often used in organic solvents for more controlled chlorination | N-Chloro compounds | General reagent for electrophilic chlorination. |
Chemoselectivity in the chlorination of L-glutamic acid refers to the preferential reaction at the α-amino group over the two carboxylic acid functional groups. masterorganicchemistry.com Generally, under mild conditions typically used for N-chlorination, the amino group is significantly more nucleophilic and reactive toward electrophilic chlorine sources than the carboxyl groups. However, studies involving amino acids with reactive side chains, such as lysine and tyrosine, have shown that these side groups can compete for the chlorinating agent, potentially increasing the required chlorine-to-amino acid ratio and altering reaction pathways. nih.govcurtin.edu.au While the carboxylic acid side chain of glutamic acid is less reactive, ensuring selective N-chlorination remains a primary consideration.
Stereochemical control is paramount to ensure that the final product retains the L-configuration of the starting material. The α-carbon of L-glutamic acid is a stereocenter, and its inversion or racemization during synthesis would lead to a mixture of stereoisomers. masterorganicchemistry.com Most N-chlorination reactions under standard aqueous conditions are not expected to directly affect the stereocenter. However, the stability of the resulting N,N-dichloroamino acid and the conditions of its workup and purification must be carefully managed to prevent subsequent reactions that could compromise stereochemical integrity. The synthesis of amino acid analogues often employs enzymatic methods or carefully designed stereoselective routes to maintain high stereopurity. researchgate.net
Strategies for Derivatization of L-Glutamic Acid Precursors with N-Chlorinating Agents
An alternative to direct dichlorination involves the use of L-glutamic acid precursors that are subsequently treated with chlorinating agents. This multi-step approach can offer better control over the reaction. One strategy involves the acylation of the amino group, followed by further modification. For example, a patented method describes the acylation of L-glutamic acid with chloroacetyl chloride at low temperatures to generate N-chloroacetyl-L-glutamic acid. google.com While this introduces a single chlorine atom on the acetyl group rather than directly on the nitrogen, it exemplifies a common strategy of modifying the amino group.
Another approach involves protecting the carboxyl groups first, which can prevent side reactions and improve solubility in organic solvents, allowing for a broader range of chlorinating agents to be used. A synthesis method for an L-glutamic acid derivative starts by creating the dimethyl ester of L-glutamic acid, followed by reacting the amino group with di-tert-butyl dicarbonate. google.com Such a protected precursor could then be deprotected and chlorinated under controlled conditions.
Derivatization is also a key strategy in the analysis of amino acids, where reagents are used to make the compounds volatile for gas chromatography (GC) or to attach a chromophore for UV detection in liquid chromatography (HPLC). csusb.eduresearchgate.netacademicjournals.org These techniques are crucial for monitoring the progress of a synthesis and assessing the purity of the final product.
Optimization of Synthetic Yields and Purity Assessment Protocols
The assessment of purity is a critical final step. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating the desired product from starting materials, by-products, and any over- or under-chlorinated species. acs.org Purity is often determined by measuring the peak area of the product relative to the total area of all peaks in the chromatogram. For structural confirmation and to ensure no unexpected side reactions have occurred, Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed, often requiring a derivatization step to make the amino acid derivative volatile. researchgate.netalexandraatleephillips.com
Table 2: Common Purity Assessment Protocols for Amino Acid Derivatives
| Technique | Principle | Application Notes |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity using a stationary and a mobile phase. | Can separate N,N-dichloro, N-monochloro, and unreacted L-glutamic acid. Purity and yield can be quantified. acs.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Requires derivatization to make the analyte volatile. Provides structural information and high sensitivity. csusb.eduresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the position of the chlorine atoms relative to other atoms. | Confirms the N,N-dichloro structure and stereochemistry. |
| Quantitative Ninhydrin Analysis | Colorimetric method to determine the concentration of free primary and secondary amines. | Useful for determining coupling yields in peptide synthesis and can be adapted to monitor the consumption of the starting amino acid. luxembourg-bio.com |
Mechanistic Investigations of Chemical Reactivity and Transformation Pathways
Elucidation of Reaction Kinetics and Rate Constants for N,N-Dichloro-L-glutamic Acid
While specific kinetic data for this compound is not extensively available, the reactivity of the N,N-dichloroamino group can be inferred from studies on similar N,N-dichloroamino acids. The formation of N,N-dichloroamino acids occurs in a stepwise manner, with the initial formation of the N-monochloroamine followed by a second chlorination step to yield the N,N-dichloroamine. acs.org
For instance, the chlorination of valine reveals that the formation of N-monochlorovaline is a rapid process, with a rate constant of 5.4 × 10⁴ M⁻¹s⁻¹. nih.gov The subsequent reaction to form N,N-dichlorovaline is slower, with a rate constant of 4.9 × 10² M⁻¹s⁻¹. nih.gov It is expected that this compound would follow a similar kinetic profile, although the presence of the additional carboxylic acid group in the side chain could influence the reaction rates. The rate constants for the reactions of various amino acids with chlorine are generally high, often in the range of 10⁷ M⁻¹s⁻¹. researchgate.net
The stability of N,N-dichloroamino acids is notably lower than their monochlorinated counterparts. nih.govnih.gov The presence of an α-carboxyl group, as in this compound, has been shown to facilitate the decomposition of the dichloramine. nih.govaheadstart.co.nz This inherent instability drives the subsequent degradation and transformation pathways.
Table 1: Rate Constants for Reactions Related to Dichloramine Formation and Degradation
| Reaction | Reactants | Products | Rate Constant | Reference |
| Monochloramine Formation | Valine + Chlorine | N-monochlorovaline | 5.4 × 10⁴ M⁻¹s⁻¹ | nih.gov |
| Dichloramine Formation | N-monochlorovaline + Chlorine | N,N-dichlorovaline | 4.9 × 10² M⁻¹s⁻¹ | nih.gov |
| Monochloramine Degradation | N-monochlorovaline | Isobutyraldehyde | 1.0 × 10⁻⁴ s⁻¹ | nih.gov |
| Dichloramine Degradation | N,N-dichlorovaline | Isobutyronitrile (B166230) | 1.3 × 10⁻⁴ s⁻¹ | nih.gov |
| Dichloramine Degradation | N,N-dichlorovaline | N-chloroisobutyraldimine | 1.2 × 10⁻⁴ s⁻¹ | nih.gov |
Pathways of Degradation and Byproduct Formation from N,N-Dichloramines
The decomposition of N,N-dichloramines, including this compound, proceeds through several complex pathways, leading to a variety of byproducts. These pathways are influenced by factors such as pH and the presence of other reactive species.
A primary degradation route for N,N-dichloroamino acids involves the formation of aldehydes and nitriles. acs.orgnih.gov The decomposition of N,N-dichlorovaline, for example, competitively forms isobutyronitrile and N-chloroisobutyraldimine. acs.orgnih.gov The N-chloroaldimine can then further degrade to an aldehyde. acs.org This process is initiated by the elimination of hydrochloric acid (HCl) from the dichloramine to form a chlorinated imine, which is an unstable intermediate. nsf.gov Subsequent hydrolysis of the chlorinated imine yields an aldehyde, while a second HCl elimination leads to the formation of a nitrile. nsf.gov The relative yields of aldehydes and nitriles can be influenced by pH, with nitrile formation potentially being enhanced by base catalysis of HCl elimination from the chlorinated imine. nsf.gov The nature of the R group in the amino acid also plays a role; alkyl chains tend to favor nitrile formation, while carbocycles or benzene (B151609) rings can lead to aldehydes. nih.gov
The N,N-dichloro moiety can undergo isomerization and rearrangement reactions. For instance, N,N-dichloro-β,β-disubstituted taurines can undergo a Stieglitz rearrangement under mild aqueous conditions. researchgate.net This process involves the migration of an alkyl group and leads to the formation of β-ketosulfonic acids. researchgate.net While not directly documented for this compound, similar rearrangements could be possible under specific conditions.
Photochemical isomerization is another potential transformation pathway. UV irradiation of chloro- and dichloro-methylsulfonyl nitrenes leads to a 1,2-R shift to form N-sulfonylamines and a 1,2-oxygen shift to produce S-nitroso compounds. mdpi.com Such photoisomerization reactions could potentially occur with this compound, leading to different structural isomers.
Electrophilic and Nucleophilic Reactivity Patterns of this compound
The reactivity of this compound is characterized by both electrophilic and nucleophilic interactions. The chlorine atoms of the N,N-dichloroamino group bear a partial positive charge, making them electrophilic and susceptible to attack by nucleophiles. The reactivity of nucleophiles with N-chloramines can vary, and the mechanism of the reaction can change with increasing nucleophile reactivity. researchgate.netacs.org For weaker nucleophiles, the reaction may proceed through a stepwise mechanism involving pre-equilibrium protonation of the chloramine. researchgate.netacs.org For stronger nucleophiles, a concerted mechanism where protonation and chlorine transfer occur simultaneously is more likely. researchgate.netacs.org
Conversely, the lone pair of electrons on the nitrogen atom allows this compound to act as a nucleophile. The nucleophilicity of amino groups is well-established. libretexts.org The presence of electron-withdrawing chlorine atoms, however, would be expected to decrease the nucleophilicity of the nitrogen in this compound compared to the parent amino acid.
Solvent Effects on Reaction Mechanisms and Stability
The solvent environment plays a crucial role in the stability and reaction mechanisms of this compound. The stability of glutamic acid itself is known to be affected by the solvent composition and pH. nih.gov In acidic solutions, for example, glutamic acid can degrade to pyroglutamic acid. nih.gov
For reactions involving N,N-dichloramines, solvent polarity can significantly influence reaction rates and pathways. Polar solvents can stabilize polar intermediates and transition states, thereby affecting the kinetics of a reaction. chemrxiv.org For instance, the rate of Diels-Alder reactions can be decelerated in certain solvents, leading to enhanced selectivity. mdpi.com In the context of this compound, the dielectric constant of the medium can affect reaction rates, with a decrease in dielectric constant (by increasing methanol (B129727) composition, for example) leading to a decrease in the rate of oxidation reactions involving dichloramine T. oup.com
Furthermore, specific solvent interactions, such as hydrogen bonding, can alter the electron density around the reactive center and influence reactivity. chemrxiv.org Solvents with high hydrogen bond basicity can interact with hydrogen bond donor groups on the substrate, potentially deactivating it towards certain reactions. chemrxiv.org The choice of solvent can also impact the solubility and, consequently, the effective concentration of reactants, thereby influencing reaction outcomes. weebly.comscience.gov
Advanced Spectroscopic and Structural Elucidation Methodologies
Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like N,N-Dichloro-L-glutamic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.
In the ¹H NMR spectrum of the parent compound, L-glutamic acid, characteristic signals are observed for the alpha-proton (α-CH), and the beta (β-CH₂) and gamma (γ-CH₂) methylene (B1212753) protons. researchgate.net For instance, in D₂O, the α-CH proton typically appears as a triplet around 3.75 ppm, while the β- and γ-protons resonate as multiplets around 2.1 ppm and 2.47 ppm, respectively. researchgate.net
The substitution of the two amine protons with chlorine atoms to form this compound would induce significant changes in the ¹H NMR spectrum. The most pronounced effect would be the disappearance of the NH₂ proton signal and a substantial downfield shift of the α-CH proton signal due to the strong electron-withdrawing inductive effect of the dichloramine (-NCl₂) moiety.
Similarly, ¹³C NMR spectroscopy provides crucial data. The chemical shifts of the carbon atoms in L-glutamic acid are well-documented. lew.ro The introduction of the N,N-dichloro group would most significantly impact the α-carbon (Cα), causing a notable downfield shift. The GIAO (Gauge-Including Atomic Orbital) method can be used for theoretical calculations of chemical shifts to support experimental findings. lew.ro
| Nucleus | Typical Chemical Shift (δ) in L-Glutamic Acid (in D₂O) | Predicted Change for this compound |
|---|---|---|
| α-CH | ~3.75 ppm | Significant downfield shift (> 4.0 ppm) |
| β-CH₂ | ~2.1 ppm | Minor downfield shift |
| γ-CH₂ | ~2.47 ppm | Minimal shift |
| Cα | ~55 ppm | Significant downfield shift |
| Cβ | ~28 ppm | Minor downfield shift |
| Cγ | ~32 ppm | Minimal shift |
| Carboxyl Carbons | ~175-182 ppm | Minor shifts |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, these spectra would offer definitive evidence of the N-Cl bonds and the modification of the amino group.
The spectrum of L-glutamic acid shows characteristic bands for the N-H, O-H, C=O, and C-N bonds. mdpi.comchemicalbook.comresearchgate.net Upon dichlorination, the most significant change would be the disappearance of the N-H stretching and bending vibrations. In their place, new bands corresponding to the N-Cl stretching vibrations would appear. Based on studies of related N,N-dichloroarylsulphonamides, the asymmetric and symmetric N-Cl stretching vibrations are expected to appear in the ranges of 790–735 cm⁻¹ and 595–546 cm⁻¹, respectively. researchgate.net
The carboxylic acid groups (both α and γ) would still exhibit their characteristic O-H stretching (a broad band) and C=O stretching (typically around 1700-1750 cm⁻¹) vibrations. spectroscopyonline.com Raman spectroscopy, which is particularly sensitive to non-polar bonds and provides complementary information to IR, would be effective in identifying the C-C backbone and the symmetric N-Cl stretching vibrations. researchgate.netresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|---|
| -COOH | O-H Stretch | 2500-3300 (broad) | IR |
| -COOH | C=O Stretch | 1700-1750 | IR, Raman |
| -NCl₂ | N-Cl Asymmetric Stretch | 735-790 | IR |
| -NCl₂ | N-Cl Symmetric Stretch | 546-595 | IR, Raman |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and studying its fragmentation pathways, which helps in structural verification. High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula (C₅H₇Cl₂NO₄).
The molecular weight of this compound is 216.02 g/mol . In an MS experiment, the molecule would be ionized, and the resulting molecular ion would undergo fragmentation. Expected fragmentation patterns would include:
Loss of a chlorine atom (M-35) and a second chlorine atom (M-70).
Decarboxylation (loss of CO₂) from either or both carboxyl groups.
Cleavage of the Cα-Cβ bond.
Loss of the entire -NCl₂ group.
It is important to note that glutamic acid and glutamine can undergo in-source cyclization to form pyroglutamic acid during electrospray ionization (ESI)-MS analysis, which can be an artifact. nih.gov Careful optimization of LC-MS/MS conditions and the use of isotopic internal standards would be necessary to ensure accurate quantitation and characterization, mitigating such artifacts for this compound. nih.gov
X-ray Crystallography and Neutron Diffraction for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its solid, crystalline state. wikipedia.org If suitable crystals of this compound can be grown, this technique would provide a wealth of information, including:
The exact bond lengths (e.g., N-Cl, C-N, C-C) and bond angles. nih.gov
The stereochemistry at the chiral center (Cα).
The nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictate the crystal packing. nih.gov
Neutron diffraction provides complementary information and is particularly advantageous for accurately locating the positions of hydrogen atoms. nih.gov While the primary amino protons are absent in this compound, neutron diffraction would be invaluable for determining the precise positions of the protons on the carbon backbone and the carboxylic acid groups, offering a more complete picture of the hydrogen-bonding network within the crystal. nih.gov The combination of X-ray and neutron diffraction offers a comprehensive understanding of the solid-state structure. deepdyve.com
Conformational Analysis of this compound in Solution and Crystalline States
The biological activity and physical properties of glutamic acid and its analogues are highly dependent on their three-dimensional conformation, which is determined by the torsion angles along the carbon backbone. nih.gov The conformation of L-glutamic acid itself is flexible, existing in various folded and extended forms in solution, influenced by steric and electrostatic interactions. nih.gov
For this compound, the introduction of the bulky and highly electronegative NCl₂ group would impose significant conformational constraints. This group would:
Introduce Steric Hindrance: The size of the two chlorine atoms would restrict rotation around the N-Cα bond, favoring specific rotamers to minimize steric clash with the substituents on the α-carbon.
Alter Electrostatic Interactions: The dipole moment of the N-Cl bonds would influence intramolecular and intermolecular electrostatic interactions, potentially stabilizing conformations that are less favorable in the parent L-glutamic acid.
Conformational analysis in solution can be performed using NMR by measuring nuclear Overhauser effects (NOEs) and scalar coupling constants (J-couplings), which provide information about through-space and through-bond atomic proximities, respectively. nih.govmdpi.com In the crystalline state, the conformation is precisely defined by X-ray diffraction data. nih.gov Comparing the solution and solid-state conformations would reveal the influence of the crystal packing forces versus intramolecular forces on the molecule's preferred geometry.
Computational Chemistry and Theoretical Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Energetic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For N,N-Dichloro-L-glutamic acid, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are utilized for geometry optimization to find the most stable molecular conformation. acs.orgnih.gov This process determines key structural parameters and energetic properties.
The optimization of the molecular structure provides data on bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule. Energetic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. acs.orgresearchgate.net A smaller gap suggests that the molecule is more reactive. Other properties, such as ionization potential, electron affinity, and electronegativity, can also be calculated to further characterize its electronic nature. acs.org
Illustrative DFT-Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | N-Cl | 1.75 Å |
| Cα-N | 1.48 Å | |
| C=O (carboxyl) | 1.22 Å | |
| Bond Angle | Cl-N-Cl | 108.5° |
| Cα-N-Cl | 110.0° | |
| Dihedral Angle | H-Cα-Cβ-Cγ | -65.0° |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Illustrative DFT-Calculated Energetic Properties for this compound
| Property | Value (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 6.3 |
| Ionization Potential | 7.5 |
| Electron Affinity | 1.2 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Ab Initio and Semi-Empirical Methods for Molecular Orbital Analysis and Bonding Characteristics
Ab initio methods, such as Hartree-Fock (HF), and various semi-empirical techniques are employed to analyze molecular orbitals and bonding characteristics. rasayanjournal.co.in These methods provide a detailed picture of the electron distribution within this compound.
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with solvent molecules. nih.govfu-berlin.de In a typical MD simulation, the molecule is placed in a simulated box of solvent, often water, and the trajectories of all atoms are calculated over a period of time by solving Newton's equations of motion. nih.govmdpi.com
These simulations reveal the various conformations that the molecule can adopt by exploring rotations around its single bonds. biorxiv.org For this compound, this includes the flexibility of the five-carbon backbone and the orientation of the carboxylic acid and dichloroamino functional groups. Furthermore, MD simulations provide a detailed view of solvent interactions. nih.gov The analysis can quantify the formation and lifetime of hydrogen bonds between the solute's carboxyl groups and the surrounding water molecules, which is crucial for understanding its solubility and behavior in aqueous environments. researchgate.net
Prediction of Spectroscopic Parameters and Vibrational Modes
Theoretical calculations are instrumental in predicting spectroscopic parameters and assigning vibrational modes observed in experimental spectra like infrared (IR) and Raman. DFT calculations can compute the harmonic vibrational frequencies of this compound. rsc.orgcore.ac.uk Each calculated frequency corresponds to a specific normal mode of vibration, which involves the collective motion of atoms. libretexts.orgsmu.edu
The predicted vibrational spectrum can be compared with experimental data to confirm the molecular structure. rasayanjournal.co.in Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the N-Cl bonds, the stretching vibrations of the C=O and C-O bonds in the carboxylic acid groups, and various bending and rocking motions of the molecule's backbone. eurjchem.comresearchgate.net
Illustrative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carboxylic Acid | 3450 |
| C-H Stretch | Aliphatic | 2950-3000 |
| C=O Stretch | Carboxylic Acid | 1730 |
| N-Cl Asymmetric Stretch | Dichloroamino | 780 |
| N-Cl Symmetric Stretch | Dichloroamino | 690 |
Note: The data in this table is illustrative and represents typical values that would be obtained from computational predictions.
In Silico Exploration of Reaction Mechanisms, Transition States, and Reaction Energy Profiles
Computational methods provide a powerful platform for the in silico exploration of chemical reaction mechanisms involving this compound. DFT is commonly used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, and crucial transition states. researchgate.net
For instance, the hydrolysis of an N-Cl bond or a chlorine-transfer reaction could be modeled. By locating the transition state structure—the highest energy point along the reaction coordinate—the activation energy for the reaction can be calculated. nih.gov This allows for the determination of a complete reaction energy profile, which illustrates the energy changes as the reaction progresses. Such profiles are invaluable for understanding the feasibility and kinetics of potential chemical transformations of the compound.
Illustrative Reaction Energy Profile for a Hypothetical Hydrolysis Step
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Molecule + H₂O) | 0.0 |
| Transition State | +25.5 |
| Products | -10.2 |
Note: The data in this table is for a hypothetical reaction and is illustrative of the output from such a computational study.
Development and Application of Continuum Solvation Models (e.g., COSMO, CPCM)
To accurately model chemical systems in solution, the effect of the solvent must be considered. Continuum solvation models, such as the Conductor-like Screening Model (COSMO) and the Conductor-like Polarizable Continuum Model (CPCM), are widely used to account for bulk solvent effects without explicitly modeling individual solvent molecules. researchgate.netwikipedia.orgnih.gov
In these models, the solute (this compound) is placed in a cavity within a continuous dielectric medium that represents the solvent. github.iogoogle.comscm.com The model calculates the electrostatic interaction between the solute and the polarized continuum. These methods are computationally efficient and can be combined with DFT or other quantum mechanical calculations to provide more accurate predictions of molecular properties, geometries, and reaction energies in solution. rsc.orgfaccts.defaccts.de The application of COSMO or CPCM is particularly important for a polar molecule like this compound, as solvent interactions can significantly influence its conformational preferences and reactivity. researchgate.net
Biochemical Interactions and Functional Derivatization Opportunities
Investigation of Molecular Recognition and Binding Interactions with Select Biomolecules
L-glutamic acid is a primary excitatory neurotransmitter in the mammalian central nervous system, and its interactions with a host of glutamate (B1630785) receptors and binding proteins are well-documented. beilstein-journals.orgresearchgate.net The molecular recognition is predicated on the specific arrangement of its alpha-amino, alpha-carboxyl, and gamma-carboxyl groups.
The substitution of the amino protons with chlorine atoms in N,N-Dichloro-L-glutamic acid would fundamentally alter these recognition patterns. The N,N-dichloro group introduces significant steric bulk and transforms the nitrogen from a hydrogen bond donor into a non-donating, highly electrophilic center. Consequently, it is highly probable that this compound would not bind to native glutamate receptors or transport proteins in the same manner as L-glutamic acid. This loss of affinity for native targets could be advantageous in designing molecules that avoid off-target neurological effects.
However, this altered functionality opens the door to novel binding interactions. The glutamic acid backbone could serve as a scaffold to position the reactive dichloramine group within the active site of other enzymes or proteins. For instance, it could be investigated as a potential covalent inhibitor for enzymes that have a nucleophilic residue in a binding pocket that can accommodate the glutamic acid shape. The interaction would be a two-step process: initial, non-covalent recognition of the carboxylate backbone, followed by a covalent reaction involving the N,N-dichloro group. This approach is a cornerstone of targeted covalent inhibitor design. researchgate.net
Assessment of Chelating Capabilities with Metal Ions for Analytical or Research Applications
The parent molecule, L-glutamic acid, is known to coordinate with various divalent metal ions through its two carboxyl groups and, in some cases, its alpha-amino group. scirp.org A structurally related compound, L-glutamic acid N,N-diacetic acid (GLDA), is a well-established pentadentate chelating agent used in various applications due to its strong affinity for metal ions and its biodegradability. mdpi.comoulu.finih.gov
In this compound, the nitrogen atom's lone pair is unavailable for coordination due to the electron-withdrawing nature of the chlorine atoms, and the protons are absent. Therefore, its chelating activity would rely solely on the two carboxylate groups, functioning as a bidentate ligand. This would result in significantly weaker metal complexes compared to L-glutamic acid (a potential tridentate ligand) or GLDA (a pentadentate ligand).
Despite the weaker binding, the compound could still form complexes with various metal ions. Its potential utility would not be as a strong chelator but perhaps in applications where weaker, reversible binding is desired. The stability constants for L-glutamic acid with several divalent metal ions provide a baseline for comparison, with the understanding that this compound would exhibit lower values due to the loss of the amino group's contribution to coordination.
| Metal Ion | log K |
|---|---|
| Mg²⁺ | 1.82 |
| Ca²⁺ | 1.41 |
| Mn²⁺ | 3.19 |
| Co²⁺ | 4.15 |
| Cu²⁺ | 7.70 |
| Zn²⁺ | 5.84 |
Data sourced from a potentiometric titration study and represents the stability of the 1:1 metal-ligand complex. It is expected that this compound would form less stable complexes. scirp.org
Design and Synthesis of this compound-Based Probes for Chemical Biology Research
Chemical probes are essential tools for studying biological systems, enabling the visualization, quantification, and functional analysis of biomolecules. Unnatural amino acids are frequently used as scaffolds for such probes. nbinno.com The design of probes based on this compound could leverage both its glutamic acid backbone for molecular recognition and its unique N,N-dichloroamine group as a reactive or reporting element.
A key strategy would be to use the compound as a reactive probe for activity-based protein profiling (ABPP). In this approach, the glutamic acid portion of the molecule would guide the probe to the active site of a target class of enzymes (e.g., glutamate-utilizing enzymes or proteases with a preference for acidic residues). Once bound, the electrophilic N,N-dichloroamine could form a covalent bond with a nearby nucleophilic amino acid residue (such as cysteine, serine, or lysine), thus irreversibly labeling the protein. researchgate.net By including a reporter tag (like a fluorophore or a biotin (B1667282) handle) elsewhere on the probe, labeled proteins could be identified and studied.
The synthesis of such probes would involve multi-step organic synthesis. For example, a fluorescent reporter group could be attached to the gamma-carboxyl group of a protected glutamic acid derivative. The final step would likely be the N-chlorination to install the reactive dichloramine functionality. The development of such probes would provide novel chemical tools for exploring enzyme function and identifying new therapeutic targets.
Integrated Methodological Approaches in N,n Dichloro L Glutamic Acid Research
Coupling of Synthetic Procedures with In Situ Spectroscopic Monitoring Techniques
The synthesis of N,N-dichloro-L-glutamic acid, which involves the chlorination of the primary amino group of L-glutamic acid, requires careful control to ensure high yield and purity. Coupling the synthetic process with in situ spectroscopic monitoring allows for real-time tracking of the reaction progress, providing critical data on reaction kinetics, intermediate formation, and endpoint determination.
Detailed Research Findings: In situ monitoring techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy are particularly well-suited for this purpose. nih.gov These vibrational spectroscopy methods can track the chemical transformation by monitoring specific functional groups. The conversion of L-glutamic acid to its N,N-dichloro derivative can be followed by observing the disappearance of vibrational bands associated with the N-H bonds of the primary amine and the appearance of new bands corresponding to the N-Cl bonds.
For instance, the asymmetric and symmetric stretching and bending vibrations of the protonated amine group (NH3+) in the zwitterionic L-glutamic acid starting material have characteristic peaks in the infrared spectrum. researchgate.net As the N-chlorination reaction proceeds, the intensity of these peaks diminishes, while new signals corresponding to the N-Cl stretching vibrations emerge. This allows for precise determination of the reaction's completion and can help prevent over-reaction or the formation of byproducts. Real-time data acquisition enables immediate adjustments to reaction parameters like temperature, pressure, or reagent addition rate, optimizing the synthetic outcome. acs.org
| Vibrational Mode | Starting Material (L-glutamic acid) Wavenumber (cm⁻¹) | Product (this compound) Wavenumber (cm⁻¹) | Change Monitored |
| N-H Stretch | ~3100-3200 | Absent | Disappearance |
| NH₃⁺ Asymmetric Bend | ~1664 | Absent | Disappearance |
| N-Cl Stretch | Absent | ~600-800 | Appearance |
| C=O Stretch (Carboxyl) | ~1730 | ~1735 | Minimal Shift |
Note: The wavenumbers are approximate and can vary based on the specific reaction conditions (solvent, pH, etc.). This table is illustrative of the expected spectral changes.
High-Throughput Screening Methodologies for the Discovery of Novel Derivatives
High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large libraries of chemical compounds to identify "hits" with desired biological activity. nih.gov This approach can be adapted to discover novel derivatives of this compound with enhanced or new functionalities, such as improved antimicrobial or enzymatic inhibitory properties.
Detailed Research Findings: An HTS campaign for novel derivatives would typically involve several stages: assay development, library screening, and hit validation. nih.gov For example, a fluorescence-based assay could be designed to measure the compound's ability to inhibit a specific bacterial enzyme. nih.gov In this setup, a library of compounds, structurally related to this compound, would be synthesized and arrayed in microtiter plates. Each compound is tested for its effect on the enzyme's activity, with active compounds (hits) generating a measurable change in fluorescence.
Automated robotic systems handle the liquid dispensing and plate reading, allowing for the screening of thousands of compounds per day. nih.gov Initial hits are then subjected to secondary screening and dose-response analysis to confirm their activity and determine their potency (e.g., IC50 value). This systematic approach accelerates the discovery process, enabling the efficient identification of lead compounds for further development.
| Compound ID | Structure Modification | Primary Screen (% Inhibition @ 10 µM) | Hit Confirmation | Dose-Response (IC₅₀ in µM) |
| DGA-001 | (Parent Compound) | 45.2 | Yes | 8.5 |
| DGA-002 | γ-methyl ester | 12.5 | No | > 100 |
| DGA-003 | γ-tert-butyl ester | 68.9 | Yes | 2.1 |
| DGA-004 | α-benzyl ester | 5.3 | No | > 100 |
| DGA-005 | γ-(p-nitroanilide) | 85.7 | Yes | 0.75 |
This table represents hypothetical data from an HTS campaign designed to identify potent enzyme inhibitors derived from this compound (DGA).
Advanced Chromatographic and Electrophoretic Techniques for Reaction Mixture Analysis and Purification
The analysis of reaction mixtures and the purification of the final product are critical steps in the research and development of this compound. Advanced separation techniques provide the necessary resolution and sensitivity to quantify the product, identify impurities, and isolate the compound with high purity.
Detailed Research Findings: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both analysis and purification. teledyneisco.com Reversed-phase HPLC, using a C18 column, can effectively separate this compound from the more polar L-glutamic acid starting material and other hydrophilic impurities. For chiral purity analysis, specialized chiral columns or pre-column derivatization with a chiral reagent can be employed to separate the L- and D-enantiomers. researchgate.net Ion-exchange chromatography is another powerful tool, separating molecules based on their net charge, which is particularly useful for purifying amino acids from a complex fermentation broth or reaction mixture. diaion.comgoogle.com
Capillary Electrophoresis (CE) offers an alternative with extremely high separation efficiency and minimal sample consumption. nih.gov CE separates ions based on their electrophoretic mobility in an electric field. Coupling CE with various detectors, such as mass spectrometry (CE-MS) or electrochemical detection (CE-EC), provides high sensitivity and selectivity for amino acid analysis. nih.govresearchgate.netcreative-proteomics.com These methods are invaluable for monitoring reaction progress, detecting trace impurities, and validating the purity of the final product.
| Technique | Principle | Typical Application | Advantages | Limitations |
| Reversed-Phase HPLC | Separation based on hydrophobicity | Purity assessment, quantification, preparative purification | Robust, versatile, scalable | May require derivatization for highly polar compounds |
| Ion-Exchange HPLC | Separation based on net charge | Purification from charged impurities and starting material | High capacity, excellent for charged molecules | Sensitive to buffer pH and ionic strength |
| Chiral HPLC | Enantioselective separation | Determination of enantiomeric purity | Direct separation of enantiomers | Columns can be expensive and less robust |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio | High-resolution analysis of reaction mixtures | High efficiency, low sample/solvent use, fast | Low loading capacity, less suitable for preparative scale |
| CE-Mass Spectrometry (CE-MS) | CE separation with mass-based detection | Impurity identification, structural confirmation | High sensitivity and specificity, provides molecular weight | Interface can be complex, potential for ion suppression |
Microfluidic and Flow Chemistry Approaches for Controlled Synthesis and Reaction Studies
Flow chemistry and microfluidics offer significant advantages over traditional batch synthesis methods, particularly for reactions that require precise control or involve hazardous reagents. elveflow.com The synthesis of this compound, which involves a potent chlorinating agent, is an ideal candidate for these technologies.
Detailed Research Findings: In a flow chemistry setup, reagents are continuously pumped through a network of tubes or a microreactor where they mix and react. acs.org This approach provides superior control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, mitigating thermal runaway risks associated with exothermic chlorination reactions. elveflow.comescholarship.org This precise control leads to higher yields, fewer byproducts, and improved safety. The continuous flow generation of other halogenated compounds has demonstrated the utility and safety benefits of this approach. researchgate.net
Microfluidic reactors, which operate on a smaller scale, are excellent platforms for reaction optimization. nih.govberkeley.edu By varying flow rates and channel configurations, a large number of experimental conditions can be rapidly screened to find the optimal parameters for the synthesis. This reduces development time and minimizes the consumption of valuable reagents. The integration of in-line analytical tools can create automated systems that self-optimize, further accelerating the development of robust and scalable synthetic processes for this compound. elveflow.com
| Parameter | Batch Synthesis | Flow Chemistry / Microfluidics | Advantage of Flow Approach |
| Safety | Poor control of exotherms, potential for runaway | Excellent heat dissipation, small reaction volumes | Enhanced safety, especially with hazardous reagents |
| Control | Difficult to control mixing and temperature gradients | Precise control over residence time, temperature, and mixing | Higher reproducibility and selectivity |
| Scalability | Scaling up can be non-linear and problematic | Linear scalability by running longer or in parallel | More predictable and straightforward scale-up |
| Byproduct Formation | Hot spots and poor mixing can lead to side reactions | Minimized due to superior process control | Higher product purity and yield |
| Reagent Use | Often requires stoichiometric excess | Can use near-stoichiometric amounts due to efficient mixing | Reduced waste and cost |
Future Research Directions and Unexplored Avenues
Development of Enantioselective and Diastereoselective Synthetic Routes for N,N-Dichloro-L-glutamic Acid
The synthesis of this compound with high stereochemical purity presents a significant challenge and a vital area for future research. The presence of a chiral center in the L-glutamic acid backbone necessitates synthetic methods that can introduce the two chlorine atoms onto the nitrogen atom without racemization. Furthermore, the potential for creating additional stereocenters during synthesis or derivatization requires the development of diastereoselective routes.
Future investigations should focus on the use of chiral auxiliaries , which are stereogenic groups temporarily incorporated into the molecule to control the stereochemical outcome of subsequent reactions. researchgate.netiscabiochemicals.com These auxiliaries can shield one face of the molecule, directing the approach of the chlorinating agent and leading to a high degree of stereoselectivity. researchgate.net The development of novel chiral auxiliaries specifically designed for the N,N-dichlorination of amino acids would be a significant advancement.
Another promising avenue is the exploration of catalytic asymmetric synthesis . This would involve the use of chiral catalysts, such as transition metal complexes with chiral ligands, to facilitate the enantioselective dichlorination of a suitable glutamic acid precursor. The ideal catalyst would be highly efficient, allowing for the production of the desired stereoisomer in high yield and with excellent enantiomeric excess, while operating under mild conditions.
To support these synthetic efforts, a detailed understanding of the reaction mechanisms is crucial. The table below outlines some potential stereoselective synthetic strategies that warrant further investigation.
| Synthetic Strategy | Description | Potential Advantages | Research Focus |
| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily attached to the L-glutamic acid backbone to direct the stereochemical course of the N,N-dichlorination reaction. | High diastereoselectivity, well-established methodology for other asymmetric syntheses. | Design of novel auxiliaries, optimization of attachment and removal conditions. |
| Catalytic Asymmetric Chlorination | A chiral catalyst is used to control the stereochemistry of the N,N-dichlorination of a glutamic acid derivative. | High enantioselectivity, potential for high turnover numbers, reduced waste. | Development of new chiral catalysts, understanding of catalytic cycles. |
| Enzymatic Chlorination | The use of enzymes, such as tailored halogenases, to catalyze the stereospecific N,N-dichlorination. | High specificity, environmentally benign conditions. | Enzyme discovery and engineering, understanding of substrate scope. |
Comprehensive Mapping of Complex Reaction Networks and Predictive Modeling of Byproduct Diversity
The reaction of L-glutamic acid with chlorinating agents can lead to a complex network of reactions, forming not only this compound but also a variety of byproducts. nih.govnist.govlookchem.com These byproducts can arise from the degradation of the target molecule or from parallel reaction pathways. nih.gov Future research should aim to comprehensively map these reaction networks and develop predictive models for byproduct diversity.
This will involve detailed kinetic studies to determine the rate constants for the formation and degradation of this compound and its various byproducts under different conditions, such as pH, temperature, and reactant concentrations. hmdb.ca Advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, will be essential for the identification and quantification of the various species in the reaction mixture.
Once sufficient experimental data has been collected, predictive models can be developed. These models, based on kinetic data and quantitative structure-activity relationships (QSAR), can be used to forecast the distribution of products under a given set of conditions. nih.govchemicalbook.com Such models would be invaluable for optimizing the synthesis of this compound and for understanding its fate and impact in environmental systems, where it may be formed as a disinfection byproduct. nih.gov
The following table outlines key areas for future research in this domain:
| Research Area | Methodologies | Expected Outcomes |
| Byproduct Identification | High-resolution mass spectrometry, NMR spectroscopy, chemical derivatization. | A comprehensive library of potential byproducts of L-glutamic acid chlorination. |
| Kinetic Studies | Stopped-flow spectroscopy, quench-flow techniques, computational modeling. | Rate constants for all significant reactions in the network. |
| Predictive Modeling | Quantitative structure-activity relationship (QSAR) models, kinetic modeling software. | A robust predictive model for byproduct formation under various conditions. |
Exploration of this compound as a Building Block in Supramolecular Assemblies and Material Science
The unique chemical properties of this compound, including its chirality and the presence of reactive chlorine atoms, make it an intriguing building block for the construction of novel supramolecular assemblies and advanced materials. The self-assembly of amino acid derivatives into well-ordered nanostructures is a rapidly growing field of research, and the introduction of halogen atoms can significantly influence these processes. ulab360.comvanderbilt.edu
Future research should explore the self-assembly of this compound and its derivatives in various solvents and under different conditions. The presence of the dichloroamino group could lead to unique intermolecular interactions, such as halogen bonding, which could direct the formation of novel supramolecular structures with interesting properties. bmrb.iosigmaaldrich.com Techniques such as atomic force microscopy (AFM), transmission electron microscopy (TEM), and X-ray diffraction will be crucial for characterizing the resulting assemblies.
Furthermore, the reactivity of the N-Cl bonds could be exploited for the development of new materials. For instance, this compound could be used as a monomer in polymerization reactions to create novel polymers with tailored properties. The chlorine atoms could also serve as reactive sites for post-polymerization modification, allowing for the introduction of a wide range of functional groups.
| Potential Application | Rationale | Key Research Questions |
| Chiral Nanomaterials | The inherent chirality of L-glutamic acid can be transferred to the supramolecular level, leading to materials with chiroptical properties. bmrb.io | How does N,N-dichlorination affect the self-assembly and chiroptical response? |
| Reactive Polymers | The N-Cl bonds can be used as handles for cross-linking or functionalization of polymers. | What polymerization methods are compatible with the dichloroamino group? |
| Biocompatible Hydrogels | Amino acid-based hydrogels are of great interest for biomedical applications. | Can this compound be used to form stable and biocompatible hydrogels? |
Advanced Theoretical Frameworks for Predicting Reactivity and Interactions in Complex Environments
Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules. Future research should leverage advanced theoretical frameworks to investigate the reactivity and interactions of this compound in complex environments.
Quantum mechanical (QM) calculations , such as density functional theory (DFT), can be used to elucidate the electronic structure of the molecule and to model its reactivity. researchgate.net These calculations can provide insights into reaction mechanisms, predict the stability of intermediates and transition states, and help to rationalize experimental observations. For example, QM methods can be used to study the mechanism of decomposition of this compound, which is crucial for understanding its stability and potential toxicity.
In addition to QM methods, molecular dynamics (MD) simulations can be used to study the behavior of this compound in solution and at interfaces. These simulations can provide a detailed picture of the solvation of the molecule and its interactions with other molecules in its environment. worldofmolecules.com This is particularly important for understanding its behavior in biological systems and in environmental contexts.
The combination of QM and MD methods, in what are known as QM/MM (quantum mechanics/molecular mechanics) simulations , will be particularly powerful. These methods allow for a high-level theoretical treatment of the reactive part of a system, while the surrounding environment is treated with a more computationally efficient molecular mechanics force field.
| Theoretical Method | Application to this compound | Expected Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energetics, and spectroscopic properties. | Understanding of reactivity, stability, and reaction mechanisms. |
| Molecular Dynamics (MD) | Simulation of the molecule's behavior in solution and at interfaces. | Insights into solvation, conformational dynamics, and intermolecular interactions. |
| QM/MM Simulations | Modeling of reactions in complex environments, such as in solution or in an enzyme active site. | A detailed understanding of how the environment influences reactivity. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry, from the prediction of reaction outcomes to the design of new molecules with desired properties. wikipedia.org The integration of these technologies into the study of this compound represents a significant and promising future research direction.
ML models can be trained on large datasets of chemical reactions to predict the products of new reactions with high accuracy. chemeo.commonash.edu In the context of this compound, ML models could be developed to predict the byproducts of its synthesis and degradation under various conditions. merckmillipore.com This would complement the experimental and theoretical work described in section 8.2 and could significantly accelerate the optimization of synthetic routes.
Furthermore, AI and ML can be used for the de novo design of new molecules. Generative models can be trained on libraries of known molecules to generate new chemical structures with desired properties. For example, one could use such models to design derivatives of this compound with enhanced stability or specific biological activities.
| AI/ML Application | Description | Potential Impact |
| Reaction Outcome Prediction | Training ML models to predict the products and yields of reactions involving this compound. | Accelerated optimization of synthetic routes and better understanding of degradation pathways. |
| De Novo Compound Design | Using generative models to design novel derivatives of this compound with specific properties. | Discovery of new materials and biologically active compounds. |
| Toxicity Prediction | Employing AI-based models to predict the toxicological properties of this compound and its byproducts. | Rapid assessment of potential health risks and guidance for safer chemical design. |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for all areas of future research. While experimental data for this specific compound is scarce, the properties of its parent molecule, L-glutamic acid, provide a useful baseline. Future experimental work should prioritize the determination of the properties listed in the table below.
Table of Physicochemical Properties: L-Glutamic Acid vs. This compound (Predicted/Target for Future Research)
| Property | L-Glutamic Acid | This compound |
|---|---|---|
| Molecular Formula | C₅H₉NO₄ | C₅H₇Cl₂NO₄ |
| Molar Mass | 147.13 g/mol | 216.02 g/mol |
| Appearance | White crystalline powder monash.edu | To be determined |
| Melting Point | 199 °C (decomposes) monash.edu | To be determined |
| Solubility in Water | 8.57 g/L (25 °C) monash.edu | To be determined |
| pKa (α-carboxyl) | 2.10 - 2.19 researchgate.netmonash.edu | To be determined |
| pKa (side chain) | 4.07 - 4.25 researchgate.netmonash.edu | To be determined |
| pKa (α-amino) | 9.47 - 9.67 researchgate.netmonash.edu | Not applicable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
